molecular formula C13H9FO2 B1333609 2-Benzoyl-4-fluorophenol CAS No. 362-47-0

2-Benzoyl-4-fluorophenol

Cat. No. B1333609
CAS RN: 362-47-0
M. Wt: 216.21 g/mol
InChI Key: BLAFMYLJPCNAIP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Benzoyl-4-fluorophenol is C13H9FO2 . The molecular weight is 216.21 . The structure includes a benzoyl group attached to a fluorophenol group.


Physical And Chemical Properties Analysis

2-Benzoyl-4-fluorophenol appears as a solid . The molecular weight is 216.21 . It is used in various research and industrial applications due to its unique physical and chemical properties.

Scientific Research Applications

Radiopharmaceutical Synthesis

2-Benzoyl-4-fluorophenol: is a precursor in the synthesis of no-carrier-added (n.c.a.) 4-[18F]Fluorophenol , which is a versatile synthon for creating more complex radiopharmaceuticals . These radiopharmaceuticals are crucial for positron emission tomography (PET), a powerful imaging technique used in medical diagnostics to observe metabolic processes in the body.

Electrochemical Degradation

The compound plays a role in the electrochemical degradation of halogenated organic pollutants (HOPs). It’s involved in the degradation process of 4-fluorophenol, a related compound, where it can be used to study the defluorination mechanisms and the efficiency of catalysts like Pd-polypyrrole in removing harmful environmental pollutants .

Enzymatic Defluorination

In the field of enzymatic defluorination, 2-Benzoyl-4-fluorophenol can be used to study the activity of enzymes that remove fluorine atoms from organic compounds. This is significant for understanding the biodegradation of fluorinated pollutants and developing bioremediation strategies .

Safety and Hazards

The safety information for 2-Benzoyl-4-fluorophenol indicates that it is classified as Aquatic Chronic 2 - Eye Dam. . The hazard statements include H318 - H411 . Precautionary statements include P273 - P280 - P305 + P351 + P338 .

properties

IUPAC Name

(5-fluoro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFMYLJPCNAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380994
Record name 5-Fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-4-fluorophenol

CAS RN

362-47-0
Record name (5-Fluoro-2-hydroxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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